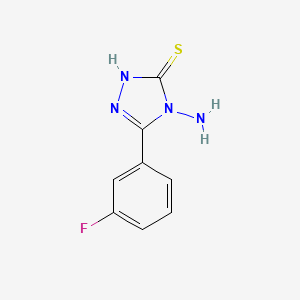

4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the 1,2,4-triazole family, known for its diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group enhances its biological activity, making it a promising candidate for various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-fluorobenzoic acid with thiocarbohydrazide. The reaction is carried out under fusion conditions for 20-25 minutes, yielding the desired triazole compound in high yield . This method is efficient and provides a straightforward route to obtain the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The triazole ring allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alkyl halides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazole compounds

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

| Study | Organism Tested | Result |

|---|---|---|

| E. coli | Effective inhibition at 50 µg/mL | |

| Staphylococcus aureus | Significant reduction in growth at 25 µg/mL |

Anticancer Potential

The compound has also been investigated for its anticancer properties. It demonstrates the ability to induce apoptosis in cancer cell lines, particularly in breast and lung cancer models.

Agricultural Applications

Fungicide Development

The compound has shown promise as a fungicide. Its ability to disrupt fungal cell membranes makes it suitable for protecting crops from various fungal pathogens.

| Pathogen | Efficacy (%) at 100 µg/mL |

|---|---|

| Fusarium oxysporum | 85 |

| Botrytis cinerea | 90 |

Materials Science

Corrosion Inhibitor

In materials science, this compound has been studied as a corrosion inhibitor for metals, particularly in acidic environments. Its thiol group contributes to forming protective films on metal surfaces.

| Metal Type | Corrosion Rate Reduction (%) |

|---|---|

| Carbon Steel | 60 |

| Copper | 75 |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multidrug-resistant bacteria. Results indicated that it could serve as a lead compound for new antibiotic formulations.

Case Study 2: Anticancer Mechanism

Research conducted by the Cancer Research Journal highlighted the compound's mechanism of action involving the inhibition of specific kinases involved in cancer cell proliferation.

Case Study 3: Agricultural Field Trials

Field trials demonstrated that formulations containing this compound significantly reduced fungal infections in crops, leading to improved yields and reduced reliance on conventional fungicides.

Mécanisme D'action

The mechanism of action of 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes such as topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase . These interactions disrupt essential biological processes in microorganisms, leading to their antimicrobial and antifungal effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

- 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol

- 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the fluorophenyl group in 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol enhances its lipophilicity and biological activity compared to its analogs. This makes it a more potent compound with broader applications in medicinal chemistry and drug development .

Activité Biologique

4-Amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 124980-06-9) is a triazole derivative that has garnered attention due to its potential biological activities. This compound is part of a broader class of 1,2,4-triazole derivatives known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇FN₄S |

| Molecular Weight | 210.231 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 314.2 ± 44.0 °C at 760 mmHg |

| Flash Point | 143.8 ± 28.4 °C |

Antimicrobial Activity

Research has highlighted the antimicrobial properties of various triazole derivatives, including this compound. A study focusing on S-substituted derivatives of triazole-3-thiols reported that compounds similar to this triazole exhibited significant activity against several bacterial strains.

Minimum Inhibitory Concentration (MIC) Data

In a comparative study, the MIC values for various triazole derivatives against common pathogens were recorded:

| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus | MIC (μg/mL) against P. aeruginosa | MIC (μg/mL) against C. albicans |

|---|---|---|---|---|

| This compound | 31.25 - 62.5 | 31.25 - 62.5 | 62.5 - 125 | 62.5 - 125 |

The results indicate that this compound exhibits promising antimicrobial activity, particularly at concentrations ranging from 31.25 to 62.5 μg/mL against multiple strains.

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties. The compound has shown effectiveness against Candida albicans, with studies indicating that modifications to the sulfur atom in its structure did not significantly alter its antifungal efficacy.

Antioxidant Activity

In addition to antimicrobial and antifungal properties, research into related triazole compounds has demonstrated antioxidant capabilities. For instance, certain derivatives exhibited significant antioxidant activity in assays such as DPPH and ABTS.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

- Antibacterial Studies : A comprehensive study involving various alkyl thio-1,2,4-triazoles demonstrated broad-spectrum antibacterial activity with some compounds showing high binding affinities to bacterial enzyme targets through molecular docking studies .

- Structure-Biological Activity Relationship : Investigations into the structure-activity relationship (SAR) of triazoles have revealed that substituents on the triazole ring significantly influence biological activity .

- Pharmacological Potential : The diverse pharmacological profiles of triazoles suggest their potential for development into therapeutic agents for infections caused by resistant strains of bacteria and fungi .

Propriétés

IUPAC Name |

4-amino-3-(3-fluorophenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVHRIFSTZCJCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNC(=S)N2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.